4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione
Description
4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione is a structurally complex heterocyclic compound characterized by a seven-membered thiazepane ring system (1lambda6,4-thiazepane-1,1-dione core) functionalized with a bicyclo[2.2.1]hept-5-ene carbonyl group at position 4 and a 2-chlorophenyl substituent at position 6.
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c20-17-4-2-1-3-15(17)18-7-8-21(9-10-25(18,23)24)19(22)16-12-13-5-6-14(16)11-13/h1-6,13-14,16,18H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOKWMOGJPNIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride with 2-chlorophenylamine under controlled conditions to form the intermediate. This intermediate is then cyclized with thiazepane-1,1-dione to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous medium or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1lambda6,4-Thiazepane-1,1-dione Derivatives
Several structurally related compounds share the 1lambda6,4-thiazepane-1,1-dione core but differ in substituents, as summarized below:
Physicochemical Properties
- The 2-chlorophenyl group enhances lipophilicity relative to fluorophenyl analogs (e.g., ), which may influence membrane permeability .
- Thermal Stability : Bicyclo[2.2.1]heptene derivatives exhibit higher thermal stability than linear aliphatic substituents due to their rigid fused-ring structure. For example, bicyclo[2.2.1]heptane itself has a melting point of -95.1°C, while bicyclo[2.2.1]heptene derivatives decompose at ~130–203.9°C .
Biological Activity
The compound 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including case studies, synthesis methods, and relevant data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₄H₁₃ClN₁O₂S
- Molecular Weight: 292.78 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Recent studies have indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, derivatives of bicyclo[2.2.1]heptene have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of a thiazepane ring may enhance this activity due to the potential for increased interaction with microbial enzymes.
Anticancer Properties
The thiazepane moiety is often associated with anticancer activity. Research has suggested that compounds containing thiazepane can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. A study focusing on structurally similar compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Case Studies
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Case Study 1: Anticancer Activity
- A study evaluated the effects of thiazepane derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM for various derivatives.
Compound IC50 (µM) Cell Line Compound A 15 MCF-7 Compound B 12 MCF-7 -
Case Study 2: Antimicrobial Efficacy
- Another investigation assessed the antimicrobial efficacy of bicyclic compounds against E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
Compound MIC (µg/mL) Target Organism Bicyclic Compound 32 E. coli
Synthesis and Derivatives
The synthesis of the target compound involves multiple steps, typically starting from bicyclo[2.2.1]heptene derivatives through functionalization reactions such as acylation and cyclization to form the thiazepane ring.
Synthetic Route Overview
- Starting Material: Bicyclo[2.2.1]heptene
- Reagents: Acyl chlorides, amines, thioketones
- Key Reactions:
- Acylation to introduce the carbonyl group.
- Cyclization to form the thiazepane structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
